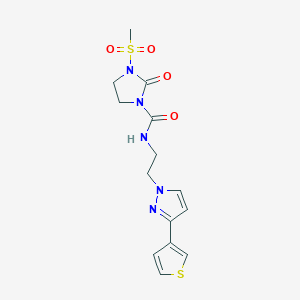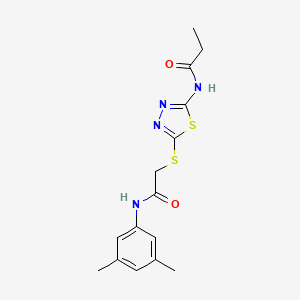
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has been studied in the context of its photophysical properties. It has been used in the formation of iridium complexes, which have shown significant performance differences . The compound is also related to 5-Phenyl-1,3,4-oxadiazol-2-amine, which has been studied for its physical and chemical properties .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one involved dissolving aryl hydrazide in phosphorous oxychloride and adding an equimolar amount of another compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the C-O and C=N bond lengths in the oxadiazole ring of 5-Phenyl-1,3,4-oxadiazol-2-amine were found to be almost identical within systematic errors .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, secondary intermediates in the synthesis of some molecular hybrids were found to exist in -SH and -C=S tautomeric forms, which finally convert into -C=S after losing an acidic proton from the 3-NH of the 1,3,4-oxadiazole-2-thiol ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the molecular weight of N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide was found to be 203.20 g/mol .
Scientific Research Applications
- Anticancer Properties : 1,3,4-oxadiazoles exhibit promising anticancer effects. Researchers have synthesized derivatives of this compound and evaluated their activity against cancer cells . These derivatives could potentially serve as lead compounds for developing new cancer therapies.
- Some 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic properties . These compounds may be useful in managing pain and inflammation-related conditions.
- Oxadiazoles have been investigated for their antibacterial and antifungal activities . They could contribute to the development of novel antimicrobial agents.
- Certain oxadiazole derivatives exhibit antiviral effects . Researchers have explored their potential in combating viral infections.
- Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core have interesting electron-transfer and luminescent properties. These compounds find applications in organic light-emitting diodes (OLEDs), laser dyes, and scintillators .
- Oxadiazoles are used as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . Their agricultural applications contribute to crop health and yield.
Biological Activity
Anti-Inflammatory and Analgesic Effects
Antibacterial and Antifungal Agents
Antiviral Applications
Materials Science and Organic Electronics
Agriculture
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which suggests that n-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may also interact with similar targets .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting that n-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide may have similar effects .
Result of Action
Similar compounds have been found to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXNRAXVPEMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)

![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)


![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2621147.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)